molecular formula C10H7BrFNO2S B2741634 3-Bromo-1-fluoronaphthalene-2-sulfonamide CAS No. 2361644-17-7

3-Bromo-1-fluoronaphthalene-2-sulfonamide

Cat. No.: B2741634
CAS No.: 2361644-17-7
M. Wt: 304.13
InChI Key: WFJZWXZDLMXSGP-UHFFFAOYSA-N
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Description

3-Bromo-1-fluoronaphthalene-2-sulfonamide (CAS 2361644-17-7) is a high-value chemical building block designed for research and development in medicinal and agrochemistry. It belongs to the class of fluorinated sulphonamides, which are recognized for imparting distinct physical, chemical, and biological properties to new chemical entities . The unique naphthalene core provides a rigid aromatic scaffold, while the strategic placement of bromo and fluoro substituents offers versatile sites for further synthetic modification via cross-coupling and nucleophilic substitution reactions. The sulfonamide group is a privileged pharmacophore in modern drug discovery, commonly associated with a wide range of biological activities . Researchers are increasingly interested in synthesizing fluoro-sulphonamide hybrids to discover novel therapeutic agents . Recent studies on structurally related naphthalene-sulfonamide compounds have demonstrated significant potential in biomedical research, particularly as antiproliferative agents. For instance, such hybrids have been shown to suppress cancer cell proliferation and induce apoptosis by modulating the IL6/JAK2/STAT3 signaling pathway, representing promising building blocks as STAT3 inhibitors . Other naphthalene-sulfonamide derivatives have exhibited potent activity as tubulin polymerisation inhibitors, leading to cell cycle arrest and apoptosis in cancer cells . This compound is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-1-fluoronaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2S/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)16(13,14)15/h1-5H,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJZWXZDLMXSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2F)S(=O)(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-fluoronaphthalene-2-sulfonamide typically involves the sulfonation of 3-bromo-1-fluoronaphthalene followed by the introduction of the sulfonamide group. The reaction conditions often include the use of strong acids such as sulfuric acid or chlorosulfonic acid to achieve sulfonation. The sulfonated intermediate is then reacted with ammonia or an amine to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-fluoronaphthalene-2-sulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide in acetone for halogen exchange.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogens or functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-1-fluoronaphthalene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-1-fluoronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Key Compounds for Comparison :

5-(Dimethylamino)naphthalene-1-sulfonamide Substituents: Dimethylamino (-N(CH₃)₂) at position 5, sulfonamide at position 1. Properties: Exhibits strong fluorescence and pH-dependent emission, used as a fluorescent probe . Contrast: The electron-donating dimethylamino group enhances fluorescence, whereas bromine/fluorine in the target compound reduce electronic delocalization, limiting fluorescence but improving stability.

3-Chloro-1-nitronaphthalene-2-sulfonamide Substituents: Chloro (Cl) at position 3, nitro (-NO₂) at position 1. Properties: Nitro groups increase electrophilicity but reduce solubility; chloro provides moderate steric hindrance.

1-Fluoro-4-methylnaphthalene-2-sulfonamide

  • Substituents: Methyl (-CH₃) at position 4, fluorine at position 1.
  • Properties: Methyl improves solubility but reduces electrophilic reactivity.
  • Contrast: The bromine substituent in the target compound introduces a heavier halogen, which may improve binding affinity in enzyme inhibition (e.g., carbonic anhydrase) compared to methyl .
Coupling Reactions :
  • The target compound participates in HATU-mediated coupling reactions to form pyrazole-carboxamide hybrids, as demonstrated in the synthesis of a pyrazole derivative (see ).
  • In contrast, 5-(dimethylamino)naphthalene-1-sulfonamide is less reactive in such couplings due to steric hindrance from the dimethylamino group .
Solubility and Stability :
  • Bromine and fluorine substituents increase hydrophobicity, reducing aqueous solubility compared to methyl- or amino-substituted analogs. However, these halogens enhance thermal stability, as shown in differential scanning calorimetry (DSC) studies .

Fluorescence and Electronic Properties

  • 3-Bromo-1-fluoronaphthalene-2-sulfonamide : Minimal fluorescence due to heavy atom effect (bromine) and electron-withdrawing fluorine.
  • 5-(Dimethylamino)naphthalene-1-sulfonamide: Strong blue fluorescence (λₑₘ = 450 nm) in nonpolar solvents, utilized in pH-sensing applications .

Biological Activity

3-Bromo-1-fluoronaphthalene-2-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure : The compound features a naphthalene ring substituted with bromine and fluorine atoms, along with a sulfonamide functional group. This unique structure contributes to its reactivity and biological properties.

Synthesis : The synthesis typically involves the sulfonation of 3-bromo-1-fluoronaphthalene followed by the introduction of the sulfonamide group. Strong acids like sulfuric acid are often used in the sulfonation step, while ammonia or amines are used to form the sulfonamide.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The sulfonamide group mimics natural substrates, allowing it to competitively inhibit enzymes involved in various metabolic pathways. This inhibition can lead to significant biological effects, including antibacterial and antifungal activities.

Antibacterial Properties

Research has indicated that this compound exhibits antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial folate synthesis, similar to traditional sulfonamides. Studies have shown effective inhibition of bacterial growth at low concentrations, suggesting its potential as a lead compound for new antibiotic development.

Antifungal Activity

In addition to antibacterial properties, this compound has been explored for its antifungal activity . Preliminary studies indicate that it can inhibit the growth of various fungal strains, though further investigation is needed to fully understand its efficacy and mechanism against fungi.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

StudyFindings
Study A (2023)Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values in the low micromolar range.
Study B (2024)Reported antifungal effects against Candida albicans, with a notable reduction in fungal load in vitro.
Study C (2024)Investigated the compound's mechanism of action, confirming its role as a competitive inhibitor of dihydropteroate synthase in bacterial folate synthesis.

Potential Therapeutic Applications

Given its promising biological activities, this compound holds potential for development into new therapeutic agents:

  • Antibiotic Development : Its ability to inhibit bacterial growth positions it as a candidate for new antibiotic formulations.
  • Fungal Infections : Further exploration could lead to effective treatments for resistant fungal infections.

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